Cas no 1361469-13-7 (4-(2,6-Dichlorophenyl)pyrimidine-5-methanol)

4-(2,6-Dichlorophenyl)pyrimidine-5-methanol is a versatile intermediate in organic synthesis, particularly valued for its functionalized pyrimidine core and dichlorophenyl substituent. Its structure enables selective modifications, making it useful in pharmaceutical and agrochemical research. The presence of the hydroxymethyl group at the 5-position offers reactivity for further derivatization, such as esterification or oxidation, while the 2,6-dichlorophenyl moiety enhances steric and electronic properties. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined synthetic pathway ensures consistent purity, making it a reliable building block for developing biologically active molecules, including potential kinase inhibitors or antimicrobial agents.
4-(2,6-Dichlorophenyl)pyrimidine-5-methanol structure
1361469-13-7 structure
Product name:4-(2,6-Dichlorophenyl)pyrimidine-5-methanol
CAS No:1361469-13-7
MF:C11H8Cl2N2O
MW:255.10002040863
CID:4826777

4-(2,6-Dichlorophenyl)pyrimidine-5-methanol Chemical and Physical Properties

Names and Identifiers

    • 4-(2,6-Dichlorophenyl)pyrimidine-5-methanol
    • Inchi: 1S/C11H8Cl2N2O/c12-8-2-1-3-9(13)10(8)11-7(5-16)4-14-6-15-11/h1-4,6,16H,5H2
    • InChI Key: INXPRFXWROCABL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1C1C(=CN=CN=1)CO)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 220
  • XLogP3: 2.2
  • Topological Polar Surface Area: 46

4-(2,6-Dichlorophenyl)pyrimidine-5-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A039001249-250mg
4-(2,6-Dichlorophenyl)pyrimidine-5-methanol
1361469-13-7 98%
250mg
825.08 USD 2021-06-01
Alichem
A039001249-500mg
4-(2,6-Dichlorophenyl)pyrimidine-5-methanol
1361469-13-7 98%
500mg
1,153.76 USD 2021-06-01
Alichem
A039001249-1g
4-(2,6-Dichlorophenyl)pyrimidine-5-methanol
1361469-13-7 98%
1g
2,064.74 USD 2021-06-01

Additional information on 4-(2,6-Dichlorophenyl)pyrimidine-5-methanol

Introduction to 4-(2,6-Dichlorophenyl)pyrimidine-5-methanol (CAS No. 1361469-13-7)

4-(2,6-Dichlorophenyl)pyrimidine-5-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1361469-13-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This pyrimidine derivative has garnered considerable attention due to its structural uniqueness and potential biological activities. The presence of both chloro substituents on the phenyl ring and a hydroxymethyl group at the 5-position of the pyrimidine core imparts distinct chemical properties that make it a valuable scaffold for drug discovery and development.

The molecular structure of 4-(2,6-Dichlorophenyl)pyrimidine-5-methanol consists of a pyrimidine ring system, which is a fundamental motif in many biologically active molecules. Pyrimidines are heterocyclic aromatic compounds that mimic nucleic acid bases, making them integral to DNA and RNA synthesis. The substitution pattern in this compound, particularly the electron-withdrawing effect of the chloro groups and the electron-donating hydroxymethyl group, influences its reactivity and interaction with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of 4-(2,6-Dichlorophenyl)pyrimidine-5-methanol with various biological receptors. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in cancer progression, inflammation, and other diseases. The dichlorophenyl moiety is particularly noteworthy, as it has been shown to enhance binding interactions through hydrophobic interactions and dipole-dipole forces with target proteins.

In the context of oncology research, 4-(2,6-Dichlorophenyl)pyrimidine-5-methanol has been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that derivatives of this compound can modulate key signaling pathways involved in cell proliferation and survival. The hydroxymethyl group at the 5-position of the pyrimidine ring provides a site for further functionalization, allowing chemists to design analogs with enhanced potency and selectivity. Such modifications are crucial for optimizing drug-like properties such as solubility, metabolic stability, and pharmacokinetic profiles.

The synthesis of 4-(2,6-Dichlorophenyl)pyrimidine-5-methanol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted phenols or anilines with cyanoacetates or malonates, followed by cyclization to form the pyrimidine ring. The introduction of chloro substituents typically employs chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The final step often involves protecting group strategies to safeguard the hydroxymethyl functionality during subsequent chemical transformations.

The pharmacological evaluation of 4-(2,6-Dichlorophenyl)pyrimidine-5-methanol has revealed promising results in vitro. Researchers have observed inhibitory effects on enzymes such as kinases and phosphodiesterases, which are aberrantly expressed in various diseases. Additionally, cell-based assays have shown that this compound can induce apoptosis in certain cancer cell lines while exhibiting minimal toxicity toward normal cells. These findings underscore its potential as a lead compound for further drug development efforts.

From a medicinal chemistry perspective, the structural features of 4-(2,6-Dichlorophenyl)pyrimidine-5-methanol make it an attractive candidate for structure-activity relationship (SAR) studies. By systematically varying substituents on the phenyl ring or the pyrimidine core, researchers can gain insights into how different functional groups influence biological activity. Such studies are essential for identifying key structural determinants that contribute to potency and selectivity.

The role of computational methods in studying 4-(2,6-Dichlorophenyl)pyrimidine-5-methanol cannot be overstated. Advanced algorithms can predict molecular properties such as logP values, polar surface area (PSA), and hydrogen bond donor/acceptor counts, which are critical for assessing drug-likeness. Furthermore, virtual screening techniques allow researchers to rapidly identify potential binding partners by comparing the compound's structure against large databases of known protein targets.

In conclusion,4-(2,6-Dichlorophenyl)pyrimidine-5-methanol (CAS No. 1361469-13-7) represents a compelling example of how structural diversity can be leveraged to discover novel bioactive molecules. Its unique combination of functional groups and promising preclinical data position it as a valuable asset in pharmaceutical research. As our understanding of disease mechanisms continues to evolve,4-(2,6-Dichlorophenyl)pyrimidine-5-methanol may play a pivotal role in developing innovative therapeutic strategies across multiple therapeutic areas.

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